molecular formula C9H5BrN2O2 B6355043 2,4-Diisocyanato-5-methyl-bromobenzene CAS No. 55206-98-9

2,4-Diisocyanato-5-methyl-bromobenzene

Cat. No.: B6355043
CAS No.: 55206-98-9
M. Wt: 253.05 g/mol
InChI Key: XJVHGKZBKJPGIJ-UHFFFAOYSA-N
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Description

2,4-Diisocyanato-5-methyl-bromobenzene is a halogenated aromatic compound with the molecular formula C9H5BrN2O2. It belongs to the family of isocyanates, which are known for their high reactivity and wide range of applications in various fields, including the production of polyurethanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diisocyanato-5-methyl-bromobenzene typically involves the reaction of 2,4-diamino-5-methyl-bromobenzene with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the required temperature. The reaction mixture is continuously stirred, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Diisocyanato-5-methyl-bromobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas, carbamates, and polyurethanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Addition Reactions: Reagents include water, alcohols, and amines.

Major Products Formed

    Ureas: Formed by the reaction of isocyanates with amines.

    Carbamates: Formed by the reaction of isocyanates with alcohols.

    Polyurethanes: Formed by the reaction of isocyanates with polyols.

Scientific Research Applications

2,4-Diisocyanato-5-methyl-bromobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and the development of new therapeutic agents.

    Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 2,4-Diisocyanato-5-methyl-bromobenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diisocyanato-1-methylbenzene: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.

    2,6-Diisocyanato-4-methyl-bromobenzene: Similar structure but with different positions of the isocyanate groups, leading to variations in reactivity and product formation.

Uniqueness

2,4-Diisocyanato-5-methyl-bromobenzene is unique due to the presence of both isocyanate and bromine functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

1-bromo-2,4-diisocyanato-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVHGKZBKJPGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=C=O)N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55206-98-9
Record name 4-BROMO-6-METHYL-1,3-PHENYLENE DIISOCYANATE
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